molecular formula C12H9FN2O3 B8420485 2-(4-Fluoro-benzyloxy)-5-nitro-pyridine

2-(4-Fluoro-benzyloxy)-5-nitro-pyridine

Cat. No.: B8420485
M. Wt: 248.21 g/mol
InChI Key: VISJDLKTEXTLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-benzyloxy)-5-nitro-pyridine (Molecular Formula: C12H9FN2O3) is a nitropyridine derivative designed for use as a key synthetic intermediate and building block in medicinal chemistry and materials science research . The compound's structure incorporates two features critical for molecular design: a 5-nitropyridine ring and a 4-fluoro-benzyloxy substituent. The nitro group on the electron-deficient pyridine ring acts as a strong electron-withdrawing group, making the ring a potential component in the development of organic electronic materials and influencing the compound's reactivity in nucleophilic substitution reactions . The fluorinated benzyloxy group can enhance lipid solubility and improve metabolic stability, which are desirable properties in the development of bioactive molecules . The primary research application of this compound is as a versatile precursor in the synthesis of more complex chemical entities. It is particularly valuable in constructing molecular frameworks for investigating new pharmacophores. Pyridine derivatives have demonstrated significant antimicrobial and antiviral activities in scientific literature, and this compound serves as a crucial starting material for exploring such structure-activity relationships . Its structure is amenable to further functionalization; the nitro group can be readily reduced to an amine, providing a handle for synthesizing novel chemical libraries. Researchers utilize this building block in the development of potential therapeutic agents and functional materials. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C12H9FN2O3

Molecular Weight

248.21 g/mol

IUPAC Name

2-[(4-fluorophenyl)methoxy]-5-nitropyridine

InChI

InChI=1S/C12H9FN2O3/c13-10-3-1-9(2-4-10)8-18-12-6-5-11(7-14-12)15(16)17/h1-7H,8H2

InChI Key

VISJDLKTEXTLFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NC=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Features

  • 2-(4-Methyl-phenoxy)-5-nitro-pyridine (): Crystal Structure: The molecule exhibits a twisted conformation with a dihedral angle of 61.16° between the pyridine and benzene rings. The nitro group is nearly coplanar with the pyridine ring (O-N-C-C torsion angle: -178.1°), facilitating π-π stacking interactions (inter-centroid distance: 3.8259 Å) in the crystal lattice . Key Difference: The methyl group is electron-donating, which may reduce the electron-withdrawing effect of the nitro group compared to the fluoro analog.
  • 2-(4-Chlorophenoxy)-5-nitro-pyridine (): Synthesis: Prepared via nucleophilic aromatic substitution (SNAr), with literature reports emphasizing its stability under acidic conditions . Regulatory Data: Classified under HS Code 2933399090, with a 6.5% MFN tariff, suggesting industrial relevance .
  • 2-(4-Fluoro-benzyloxy)-5-nitro-pyridine :

    • Predicted Features : The smaller, electronegative fluorine atom likely enhances electron withdrawal, increasing the nitro group’s reactivity in SNAr reactions compared to methyl or chloro derivatives.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Studies on nitro-pyridine derivatives highlight substituent-dependent reaction mechanisms:

  • 2-(1-Hydroxybenzotriazolyl)-5-nitro-pyridine (): Reacts with amines (e.g., morpholine, aniline) via uncatalyzed or specific base-catalyzed mechanisms. The nitro group stabilizes zwitterionic intermediates, accelerating leaving-group departure .

Physicochemical Properties

Property 2-(4-Methyl-phenoxy)-5-nitro-pyridine 2-(4-Chlorophenoxy)-5-nitro-pyridine This compound (Predicted)
Electron Effect Electron-donating (methyl) Electron-withdrawing (chloro) Strong electron-withdrawing (fluoro)
Reactivity in SNAr Moderate High Very High
Crystal Packing π-π stacking interactions Not reported Likely enhanced π-π interactions
Regulatory Status Not reported Industrial use (HS Code 2933399090) Likely similar to chloro analog

Recommendations :

  • Conduct crystallographic studies to confirm packing interactions.
  • Evaluate SNAr kinetics with amines to quantify fluorine’s electronic effects.

Q & A

Q. What are the common synthetic routes for 2-(4-Fluoro-benzyloxy)-5-nitro-pyridine, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or etherification. For example, reacting 5-nitro-2-pyridinol with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) forms the benzyloxy linkage. Reaction yields (30–70%) depend on:
  • Temperature : Elevated temperatures (80–100°C) improve kinetics but may degrade nitro groups.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions.
    Variations in starting material purity and residual moisture are critical .

Q. Which analytical techniques are most effective for characterizing this compound in research settings?

  • Methodological Answer :
  • HPLC/LC-MS : For purity assessment and mass confirmation (e.g., ESI-MS for [M+H]⁺ or [M-H]⁻ ions).
  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzyloxy CH₂ at δ 4.8–5.2 ppm, aromatic protons).
  • FT-IR : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-F bonds (~1250 cm⁻¹).
  • UV-Vis : Absorption maxima near 270–320 nm due to nitro-aromatic conjugation .

Q. What are the known stability concerns for this compound under different storage conditions?

  • Methodological Answer :
  • Light sensitivity : Nitro groups degrade under UV light; store in amber glass vials.
  • Moisture : Hydrolysis of the benzyloxy linkage occurs in humid conditions; use desiccants (silica gel) in sealed containers.
  • Temperature : Long-term storage at -20°C is recommended; room temperature (RT) storage is acceptable for <6 months if anhydrous .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability and purity?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield (up to 85%) by enhancing energy transfer.
  • Column chromatography : Use gradient elution (hexane/EtOAc) to isolate the product from nitro-byproducts.
  • In-situ monitoring : Employ TLC or inline IR to track reaction progress and minimize over-reaction .

Q. What strategies are recommended for resolving contradictions in biological activity data of nitro-pyridine derivatives?

  • Methodological Answer :
  • Reproducibility checks : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements.
  • Dose-response curves : Ensure linearity in activity (e.g., IC₅₀ values) across concentrations to confirm target specificity .

Q. What mechanistic insights exist regarding the interaction of this compound with cellular targets?

  • Methodological Answer :
  • Molecular docking : Predict binding to enzymes like NADPH oxidase or kinases via AutoDock/Vina.
  • Fluorescent probes : Tag the compound with BODIPY for live-cell imaging to track subcellular localization (e.g., mitochondrial vs. nuclear).
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity (Kd) to putative targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.